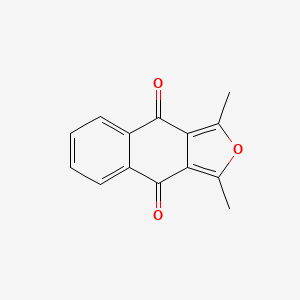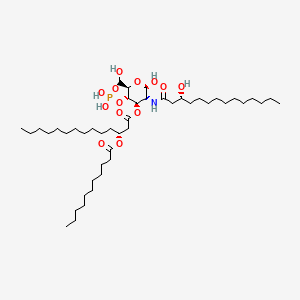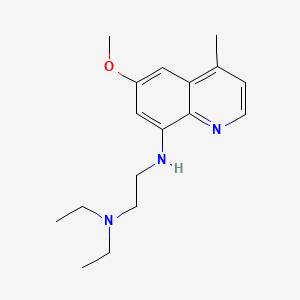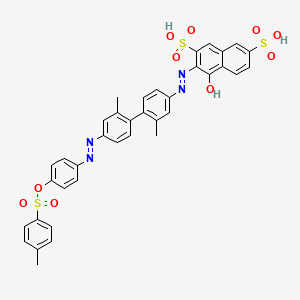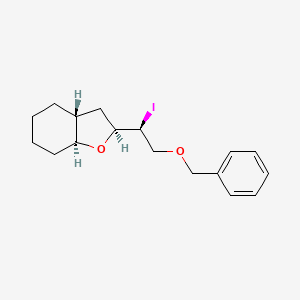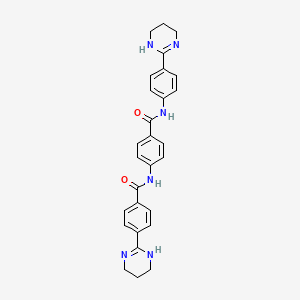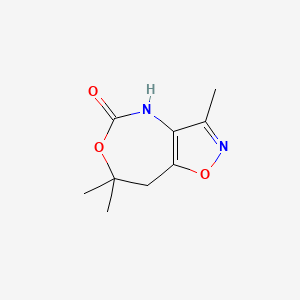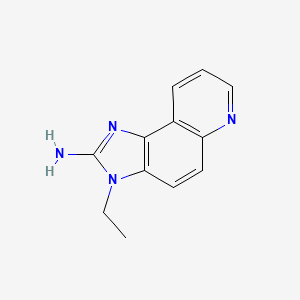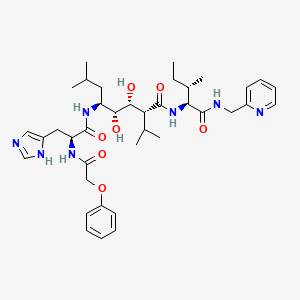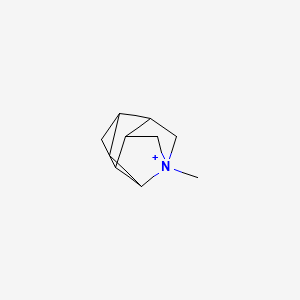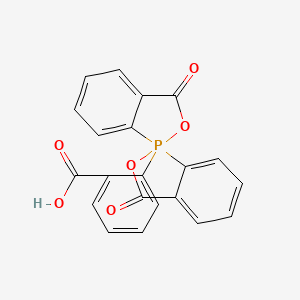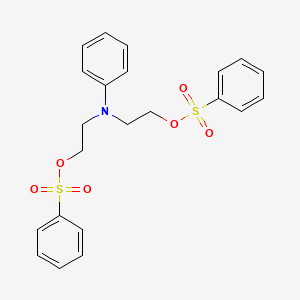
(Phenylimino)diethane-2,1-diyl dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “NIOSH/KM2130000” is a hypothetical chemical compound used for illustrative purposes. This compound is assumed to have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “NIOSH/KM2130000” involves multiple steps, starting from readily available precursors. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of “NIOSH/KM2130000” is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: “NIOSH/KM2130000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/KM2130000” include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “NIOSH/KM2130000” depend on the specific reagents and conditions used. These products can include derivatives with enhanced biological activity or improved chemical stability.
Wissenschaftliche Forschungsanwendungen
“NIOSH/KM2130000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of “NIOSH/KM2130000” involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other biomolecules. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Eigenschaften
CAS-Nummer |
6259-80-9 |
|---|---|
Molekularformel |
C22H23NO6S2 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
2-[N-[2-(benzenesulfonyloxy)ethyl]anilino]ethyl benzenesulfonate |
InChI |
InChI=1S/C22H23NO6S2/c24-30(25,21-12-6-2-7-13-21)28-18-16-23(20-10-4-1-5-11-20)17-19-29-31(26,27)22-14-8-3-9-15-22/h1-15H,16-19H2 |
InChI-Schlüssel |
LIHAQKCOFFGMNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CCOS(=O)(=O)C2=CC=CC=C2)CCOS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


